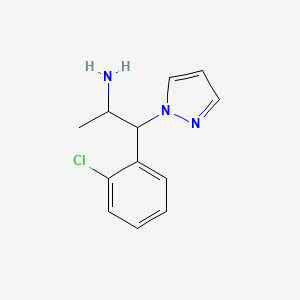
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of phenylpyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1H-pyrazole.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 1H-pyrazole in the presence of a base such as sodium hydroxide to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)ethanone: Similar structure but with a ketone group instead of an amine.
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine, also known as this compound dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
- Molecular Formula : C₁₂H₁₄ClN₃
- Molecular Weight : 235.71 g/mol
- CAS Number : 1803589-06-1
- Chemical Structure : The compound features a pyrazole ring and a chlorophenyl substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 10a | E. coli | 31.25 |
| 10b | S. aureus | 62.5 |
| 10c | P. mirabilis | 125 |
These results indicate that the presence of the pyrazole moiety contributes significantly to the antimicrobial properties, particularly against multidrug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against A549 lung adenocarcinoma cells.
| Compound | Cell Line | Viability (%) | Reference Drug |
|---|---|---|---|
| Compound A | A549 | 64 | Cisplatin |
| Compound B | HSAEC1-KT (non-cancerous) | 78–86 | - |
Notably, modifications in the substituents on the pyrazole ring influenced the anticancer activity, with certain substitutions leading to enhanced efficacy .
Case Studies
Case Study 1: Antimicrobial Screening
A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited improved activity against resistant strains .
Case Study 2: Anticancer Evaluation
Another investigation focused on the cytotoxic effects of pyrazole derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The study found that specific structural modifications significantly enhanced anticancer properties while maintaining lower toxicity towards normal cells .
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13/h2-9,12H,14H2,1H3 |
InChI Key |
RBFBNXLLMBVAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















